tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGYDRXIYIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649360 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-17-3 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate can be synthesized through several methods. One common approach involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- CAS Number : 1142211-17-3
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 312.2 ± 11.0 °C
- Purity : ≥95% (commonly available in 250 mg quantities for research use) .
Structural Features :
This compound contains a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. The cyclobutane ring introduces moderate ring strain, balancing reactivity and stability, while the hydroxymethyl group enhances hydrophilicity.
Applications :
Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of heterocyclic compounds and enzyme inhibitors .
Comparison with Structurally Similar Compounds
Cyclopropane Analogues
Example : tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 107017-73-2)
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 199.24 g/mol
- Key Differences: Ring Strain: The cyclopropane ring has higher angular strain (60° bond angles) compared to cyclobutane (90°), leading to greater reactivity in ring-opening reactions. Synthesis: Synthesized via similar carbamate protection strategies but requires specialized reagents for cyclopropane formation, such as Simmons-Smith reactions . Applications: Used in peptide mimetics and as a building block for constrained amino acids .
Aromatic-Substituted Cyclobutylcarbamates
Example: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS: 1259224-00-4)
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Key Differences: Substituent Effects: The 4-aminophenyl group introduces aromaticity and hydrogen-bonding capability, increasing boiling point (416.7 ± 34.0 °C vs. 312.2 °C for the hydroxymethyl derivative). Applications: Serves as an intermediate in the synthesis of bioactive molecules targeting aminopeptidases or kinase inhibitors .
Halogen-Substituted Derivatives
Example : tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS: 133550-78-4)
- Molecular Formula: C₁₅H₂₀ClNO₂
- Molecular Weight : 282.78 g/mol
- Key Differences :
Cyclohexyl and Biphenyl Derivatives
Example : tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2)
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Key Differences :
Comparative Analysis: Physical and Chemical Properties
Biological Activity
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, with the CAS number 1142211-17-3, has garnered attention in recent years for its potential biological activities, particularly in the fields of drug development and proteomics. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 201.26 g/mol. The structure features a tert-butyl group, a hydroxymethyl group, and a carbamate functional group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| CAS Number | 1142211-17-3 |
| Purity | Varies by supplier |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbamate group can undergo hydrolysis in acidic or basic conditions, leading to the formation of amines and carbonic acid derivatives, which may modulate enzyme activity. Additionally, the hydroxymethyl group is involved in nucleophilic substitution reactions that can further functionalize the compound .
Interaction with Biological Pathways
Preliminary studies indicate that this compound may influence several biological pathways:
- Enzyme Modulation : It has shown potential to interact with specific enzymes, possibly affecting their catalytic activities.
- Receptor Binding : Initial findings suggest binding affinities with various receptors, indicating a role in signal transduction pathways.
- Proteomics Applications : Its unique structure allows for interactions that are useful in proteomics research, particularly in understanding protein dynamics and functions.
Case Studies
- Proteomics Research : In proteomics studies, this compound was evaluated for its ability to modulate protein interactions. The compound demonstrated significant binding to target proteins involved in cellular signaling pathways, suggesting its potential as a therapeutic agent.
- Drug Development Potential : Research indicates that this compound may serve as a lead candidate in developing drugs targeting specific diseases. For instance, initial assays have shown that it can inhibit certain enzymatic activities associated with inflammation and cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₉H₁₇NO₃ | Smaller cyclopropane ring; different sterics |
| Isopropyl (1-(hydroxymethyl)cyclobutyl)carbamate | C₉H₁₉NO₃ | Isopropyl group offers different solubility properties |
| Ethyl (1-(hydroxymethyl)cyclobutyl)carbamate | C₈H₁₇NO₃ | Ethyl group provides distinct chemical reactivity |
Q & A
Basic: What are the optimal strategies for synthesizing tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate while preserving the Boc group?
Methodological Answer:
The synthesis typically involves protecting the amine group with tert-butoxycarbonyl (Boc) early in the reaction sequence. Key steps include:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutyl moiety.
- Hydroxymethyl Introduction : Employ nucleophilic substitution or reductive amination, ensuring compatibility with the Boc group (acid-sensitive).
- Boc Protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
Critical Parameters : - Avoid acidic conditions post-Boc protection to prevent cleavage.
- Monitor reaction progress via TLC or HPLC to minimize side reactions.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and cyclobutyl protons (complex splitting due to ring strain). Hydroxymethyl protons appear as a triplet near 3.5-4.0 ppm .
- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How does cyclobutyl ring strain influence reactivity in downstream modifications?
Methodological Answer:
The ring strain (~110 kJ/mol) increases susceptibility to:
- Ring-Opening Reactions : Under thermal or acidic conditions, leading to undesired byproducts.
- Electrophilic Attack : Enhanced reactivity at the hydroxymethyl position due to angular strain.
Mitigation Strategies : - Use low temperatures (<0°C) during functionalization.
- Stabilize intermediates with bulky bases (e.g., DIPEA) to reduce side reactions .
Advanced: What stereochemical challenges arise during synthesis, and how are they resolved?
Methodological Answer:
- Chiral Center Formation : The hydroxymethyl group on the cyclobutyl ring can lead to racemization.
- Resolution Methods :
Advanced: How does the hydroxymethyl group’s positioning affect nucleophilic substitution reactions?
Methodological Answer:
The hydroxymethyl group’s axial vs. equatorial orientation on the cyclobutane ring impacts:
- Reactivity : Equatorial positions favor SN2 mechanisms due to reduced steric hindrance.
- Byproduct Formation : Axial positions may lead to elimination (e.g., forming cyclobutene derivatives).
Experimental Design : - Use DFT calculations to predict substituent orientation.
- Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .
Data Contradiction: How should researchers address discrepancies in toxicity data between SDS sources?
Methodological Answer:
- Precautionary Principle : Assume acute toxicity (LD50 < 500 mg/kg) until validated.
- Supplementary Testing :
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
- Thermal Stability : Decomposition observed >80°C; store at -20°C for long-term stability.
- Light Sensitivity : Amber glass vials prevent photodegradation of the carbamate group.
- Moisture Control : Use molecular sieves (3Å) in storage containers .
Purification Challenges: How to separate polar byproducts during synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 10:1 to 1:1).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/heptane) based on polarity .
Data Table : Typical Retention Factors (Rf):
| Component | Rf (Hexane:EtOAc 3:1) |
|---|---|
| Target Compound | 0.35 |
| Boc-Deprotected Byproduct | 0.10 |
Computational Modeling: How can DFT predict reactivity for novel derivatives?
Methodological Answer:
- Parameterization : Use B3LYP/6-31G(d) to model cyclobutane ring strain and electron density.
- Applications :
- Predict regioselectivity in electrophilic substitutions.
- Simulate transition states for ring-opening reactions .
Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
